molecular formula C7H11ClF2O2S B2398927 [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride CAS No. 1781693-40-0

[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride

Cat. No.: B2398927
CAS No.: 1781693-40-0
M. Wt: 232.67
InChI Key: AGCUYRKTGMTINX-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C₇H₁₁ClF₂O₂S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride typically involves the reaction of cyclopentylmethanesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used in oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed in reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .

Comparison with Similar Compounds

  • [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride
  • [1-(Chloromethyl)cyclopentyl]methanesulfonyl chloride
  • [1-(Bromomethyl)cyclopentyl]methanesulfonyl chloride

Uniqueness: Compared to similar compounds, [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[1-(difluoromethyl)cyclopentyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-7(6(9)10)3-1-2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCUYRKTGMTINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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